2-Acetyl-3-bromofuran

Catalog No.
S683740
CAS No.
22037-29-2
M.F
C6H5BrO2
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-bromofuran

CAS Number

22037-29-2

Product Name

2-Acetyl-3-bromofuran

IUPAC Name

1-(3-bromofuran-2-yl)ethanone

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3

InChI Key

QPZZLTOSEPARRM-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CO1)Br

Canonical SMILES

CC(=O)C1=C(C=CO1)Br

Synthesis of Furostifoline

Furan Platform Chemicals

Furan Platform Chemicals

Synthesis of Chiral Furans

Synthesis of Acyl Furans

2-Acetyl-3-bromofuran is an organic compound with the molecular formula C₆H₅BrO₂. It features a furan ring substituted at the 2-position with an acetyl group and at the 3-position with a bromine atom. The compound is of interest due to its unique structural properties, which confer distinctive chemical reactivity and biological activity.

The chemical reactivity of 2-acetyl-3-bromofuran is influenced by the presence of both the acetyl and bromine substituents. Notably, it can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. Additionally, the compound can participate in electrophilic aromatic substitution reactions, especially in the presence of strong electrophiles due to the electron-withdrawing nature of the acetyl group.

For instance, when reacted with acetic anhydride in the presence of perchloric acid, 2-acetyl-3-bromofuran can yield various derivatives through acetylation processes.

Research indicates that 2-acetyl-3-bromofuran exhibits notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in anti-inflammatory and antimicrobial applications. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in drug development.

Several methods have been developed for synthesizing 2-acetyl-3-bromofuran:

  • Acetylation of 3-Bromofuran: This method involves reacting 3-bromofuran with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction typically requires controlled conditions to optimize yield and minimize side reactions.
  • Bromination of Acetylfuran: Another approach includes brominating 2-acetylfuran using bromine or sodium hypobromite, leading to the formation of 2-acetyl-3-bromofuran as a product .

These synthesis routes highlight the versatility of starting materials and conditions that can be employed to obtain this compound.

2-Acetyl-3-bromofuran finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting inflammation and infections.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecular structures.
  • Material Science: The unique properties of furan derivatives make them useful in developing novel materials with specific optical or electronic characteristics.

Interaction studies involving 2-acetyl-3-bromofuran have focused on its binding affinity with various biological macromolecules. Research has shown that this compound can interact with proteins and enzymes, potentially altering their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-acetyl-3-bromofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-AcetylfuranAcetyl group at position 2Lacks bromine; more reactive towards electrophiles
3-BromofuranBromine at position 3More reactive due to lack of electron-withdrawing groups
2-Acetyl-4-methylfuranMethyl group at position 4Exhibits different biological activities
5-Bromo-2-furaldehydeAldehyde instead of ketoneDifferent reactivity profile

The uniqueness of 2-acetyl-3-bromofuran lies in its combination of both an acetyl group and a bromine atom on the furan ring, which influences its chemical behavior and biological activity distinctly compared to its analogs.

XLogP3

1.7

Dates

Last modified: 08-15-2023

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